![molecular formula C9H5F5O3 B2407690 5-(Difluoromethyl)-2-(trifluoromethoxy)benzoic acid CAS No. 2248388-13-6](/img/structure/B2407690.png)
5-(Difluoromethyl)-2-(trifluoromethoxy)benzoic acid
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Description
The compound “5-(Difluoromethyl)-2-(trifluoromethoxy)benzoic acid” is a benzoic acid derivative. It has a difluoromethyl group attached at the 5th position and a trifluoromethoxy group attached at the 2nd position of the benzene ring. The presence of these fluorinated groups could potentially impart unique properties to this compound, such as increased stability, lipophilicity, or bioactivity .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (a six-membered ring of carbon atoms) with a carboxylic acid group (-COOH), a difluoromethyl group (-CF2H), and a trifluoromethoxy group (-OCF3) attached to it .Chemical Reactions Analysis
The compound, being a benzoic acid derivative, would likely undergo reactions typical of carboxylic acids, such as esterification or amide formation. The fluorinated groups might also undergo certain reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the carboxylic acid group and the fluorinated groups. For example, it might have a relatively high boiling point due to the ability of the carboxylic acid group to form hydrogen bonds .Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(difluoromethyl)-2-(trifluoromethoxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O3/c10-7(11)4-1-2-6(17-9(12,13)14)5(3-4)8(15)16/h1-3,7H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPSTSUONQGMMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)C(=O)O)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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